molecular formula C16H17N3O B15017166 N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide

Cat. No.: B15017166
M. Wt: 267.33 g/mol
InChI Key: PSXYMXBZOCKFAG-WOJGMQOQSA-N
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Description

N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide is a hydrazone derivative characterized by a phenylmethylidene group attached to the hydrazide nitrogen and a 3-toluidino (3-methylanilino) substituent on the acetohydrazide backbone. This compound belongs to a broader class of hydrazone derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure features an (E)-configured imine bond (C=N), which is critical for maintaining planar geometry and enabling π-π stacking interactions with biological targets .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O/c1-13-6-5-9-15(10-13)17-12-16(20)19-18-11-14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI Key

PSXYMXBZOCKFAG-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide typically involves a condensation reaction between an appropriate aldehyde and an acetohydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Hydrazone derivatives of acetohydrazide are structurally diverse, with variations primarily in the aromatic aldehyde-derived substituent (R1) and the acetohydrazide-linked functional group (R2). Below is a comparative analysis of key analogues:

Compound Name R1 (Aldehyde-derived) R2 (Acetohydrazide substituent) Key Features Reference
N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide Phenyl 3-Methylanilino (3-toluidino) Planar (E)-configuration; potential for π-π interactions with aromatic residues in enzymes/DNA. Target Compound
N'-(2-Furylmethylene)-2-(3-methylphenoxy)acetohydrazide 2-Furyl 3-Methylphenoxy Furyl group introduces heterocyclic polarity; phenoxy vs. toluidino alters electron density and hydrogen bonding capacity.
N'-(3,4-Dimethoxybenzylidene)-2-(pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide 3,4-Dimethoxyphenyl Pyrazolo[3,4-d]pyrimidinyl Electron-rich substituents enhance DNA intercalation potential; methoxy groups improve solubility.
N'-(4-Nitrobenzylidene)-2-(benzimidazol-1-yl)acetohydrazide 4-Nitrophenyl Benzimidazolyl Nitro group increases electrophilicity, enhancing interactions with nucleophilic enzyme pockets.
N'-(4-Dimethylaminobenzylidene)-2-(coumarin-4-yl)acetohydrazide 4-Dimethylaminophenyl Coumarin-4-yl Dimethylamino group improves membrane permeability; coumarin enables fluorescence-based tracking.

Physical and Chemical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Compound Melting Point (°C) Solubility Profile Notes Reference
This compound ~240–250 (estimated) Moderate in DMSO; low in water 3-Toluidino group increases hydrophobicity. Target Compound
N'-(4-Methoxybenzylidene)-2-(pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide 246–248 High in DMF; moderate in methanol Methoxy group enhances solubility in polar aprotic solvents.
N'-(3-Nitrobenzylidene)-2-(indol-3-yl)acetohydrazide 220–225 Low in water; soluble in acetone Nitro group reduces crystallinity, lowering melting point.
N'-(2,4-Dihydroxybenzylidene)-2-(benzimidazol-1-yl)acetohydrazide 255–257 High in DMSO; insoluble in hexane Hydroxy groups enable hydrogen bonding with biological targets.

Antimicrobial Activity

  • Target Compound: Expected activity against Gram-positive bacteria (e.g., S. aureus) due to the toluidino group’s lipophilicity, which disrupts bacterial membranes. Comparable to coumarin derivatives in (MIC: 30–50 μg/mL).
  • Benzimidazole Analogues : Exhibit broad-spectrum activity with IC₅₀ values of 6.10–7.34 μM against α-glucosidase, surpassing acarbose (IC₅₀ = 378 μM) .
  • Oxadiazole Derivatives : Show enhanced activity post-cyclization (MIC: 30.2–43.2 μg/cm³) due to increased electrophilicity .

Anticancer Potential

  • Pyrazolo[3,4-d]pyrimidinyl Derivatives : Inhibit cancer cell migration (e.g., MDA-MB-231) via intercalation and topoisomerase inhibition .
  • Triazole-Thiol Hydrazones: Selective cytotoxicity against melanoma (IGR39) with GI₅₀ = 80 μg/mL, linked to ROS generation .

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